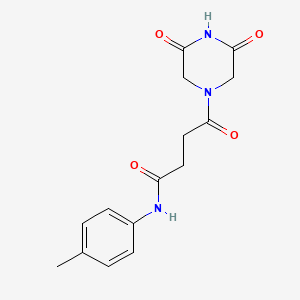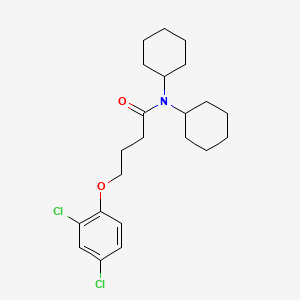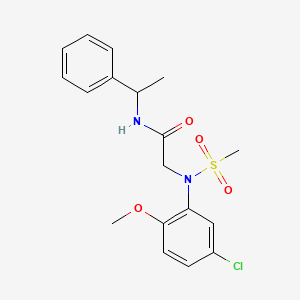
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a piperazinyl-butyramide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the formation of a covalent bond between 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and the target molecule. This covalent bond results in a change in the fluorescence properties of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, allowing it to be used as a probe for the detection of ROS.
Biochemical and Physiological Effects:
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs) and the activation of caspases. In addition, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is its high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in living cells. However, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are many potential future directions for research involving 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide. One area of research that is currently being explored is the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a therapeutic agent for the treatment of cancer. In addition, researchers are also investigating the potential use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a tool for studying the role of ROS in a variety of biological processes, including aging and neurodegenerative diseases. Finally, there is also interest in developing new synthetic methods for the production of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and other related compounds, in order to improve their properties and expand their potential applications in scientific research.
Métodos De Síntesis
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with ethyl acrylate and subsequent hydrolysis. Other methods of synthesis include the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with methyl acrylate and subsequent hydrolysis.
Aplicaciones Científicas De Investigación
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in a variety of biological systems.
Propiedades
IUPAC Name |
4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)16-12(19)6-7-15(22)18-8-13(20)17-14(21)9-18/h2-5H,6-9H2,1H3,(H,16,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPGFDBXWFHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N2CC(=O)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)





![1-(4-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5196823.png)
![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)

![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(isopropylamino)phenyl]propanoate](/img/structure/B5196885.png)